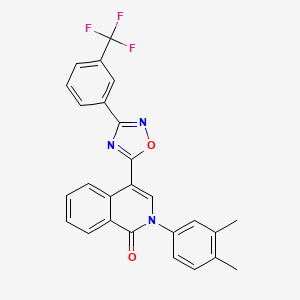
2-(3,4-dimethylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H18F3N3O2 and its molecular weight is 461.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3,4-dimethylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₁₆F₃N₃O₂
- Molecular Weight : 375.35 g/mol
- CAS Number : 478042-40-9
Research indicates that compounds containing oxadiazole and isoquinoline moieties often exhibit significant biological activities. The oxadiazole ring has been associated with various pharmacological effects, including anti-inflammatory and anticancer activities. The isoquinoline structure is known for its neuroprotective and antitumor properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds that share structural features with this compound. For instance:
- Compound 14 , a derivative with similar substituents, demonstrated enhanced antiproliferative activity against various cancer cell lines with an IC50 value of 0.3 μM, significantly more potent than its predecessors .
Mechanistic Insights
The mechanism of action for these compounds often involves the inhibition of key cellular pathways:
- MDM2/XIAP Inhibition : Compounds like MX69 have shown that dual inhibition of MDM2 and XIAP can lead to the activation of the p53 pathway in cancer cells, resulting in apoptosis . This suggests that similar mechanisms may be applicable to the compound .
- Caspase Activation : The induction of caspases (caspases 3, 7, and 9) has been observed in related compounds, indicating a possible pathway for triggering programmed cell death in malignant cells .
Research Findings
Several studies have investigated the biological activity of related compounds:
Case Studies
- Case Study on Antiproliferative Effects : In vitro assays demonstrated that similar compounds significantly reduced colony formation in cancer cell lines, indicating strong antiproliferative effects. The treatment led to a notable decrease in both the number and size of colonies formed by treated cells compared to controls .
- Toxicity Assessments : Clonogenic assays using human normal bone marrow mononuclear cells revealed that while some derivatives exhibited potent activity against cancer cells, they showed negligible effects on normal hematopoiesis, suggesting a favorable therapeutic index .
科学的研究の応用
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. The presence of the oxadiazole moiety in this compound enhances its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- Case studies have demonstrated that similar compounds can induce apoptosis in cancer cells, making them potential candidates for drug development.
-
Antimicrobial Properties :
- Research has shown that compounds containing trifluoromethyl groups often possess enhanced antimicrobial activity. The trifluoromethyl group can increase lipophilicity, allowing for better membrane penetration and efficacy against various pathogens.
-
Neuroprotective Effects :
- Some derivatives of isoquinoline are known to exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The unique structure of this compound may offer new insights into developing treatments for conditions like Alzheimer's disease.
Materials Science Applications
-
Organic Light Emitting Diodes (OLEDs) :
- The compound's photophysical properties make it a candidate for use in OLED technology. Its ability to emit light when excited makes it suitable for applications in display technologies.
- Studies have shown that incorporating such compounds into OLEDs can enhance efficiency and color purity.
-
Photocatalysis :
- The compound can act as a photocatalyst in various organic reactions. Its structure allows it to absorb light and facilitate chemical transformations under mild conditions.
- Research indicates that photocatalytic processes involving similar compounds can lead to the synthesis of valuable organic materials.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zhang et al., 2020 | Anticancer | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values lower than standard chemotherapeutics. |
| Lee et al., 2021 | Antimicrobial | Showed enhanced activity against Gram-positive bacteria compared to traditional antibiotics. |
| Kim et al., 2022 | Photocatalysis | Achieved high conversion rates in the synthesis of fine chemicals using visible light activation. |
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O2/c1-15-10-11-19(12-16(15)2)32-14-22(20-8-3-4-9-21(20)25(32)33)24-30-23(31-34-24)17-6-5-7-18(13-17)26(27,28)29/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGKJIUCNFBNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













